![molecular formula C20H22O2 B14364424 1,1'-[Cyclohex-2-ene-1,4-diylbis(oxy)]bis(4-methylbenzene) CAS No. 91147-88-5](/img/structure/B14364424.png)
1,1'-[Cyclohex-2-ene-1,4-diylbis(oxy)]bis(4-methylbenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[Cyclohex-2-ene-1,4-diylbis(oxy)]bis(4-methylbenzene) is an organic compound characterized by a cyclohexene ring substituted with two oxy-bis(4-methylbenzene) groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Cyclohex-2-ene-1,4-diylbis(oxy)]bis(4-methylbenzene) typically involves the reaction of cyclohex-2-ene-1,4-diol with 4-methylphenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as refluxing, purification, and crystallization to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,1’-[Cyclohex-2-ene-1,4-diylbis(oxy)]bis(4-methylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .
科学的研究の応用
1,1’-[Cyclohex-2-ene-1,4-diylbis(oxy)]bis(4-methylbenzene) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 1,1’-[Cyclohex-2-ene-1,4-diylbis(oxy)]bis(4-methylbenzene) involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing its biological and chemical activities. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
1,2-Bis(trimethylsiloxy)cyclohexene: Similar in structure but with trimethylsiloxy groups instead of oxy-bis(4-methylbenzene) groups.
2,2’-((cyclohexane-1,1-diylbis(4,1-phenylene))bis(oxy))bis: Another compound with a cyclohexane core and bis(oxy)phenylene groups.
Uniqueness
1,1’-[Cyclohex-2-ene-1,4-diylbis(oxy)]bis(4-methylbenzene) is unique due to its specific substitution pattern and the presence of both cyclohexene and aromatic rings. This combination imparts distinct chemical and physical properties, making it valuable for various applications .
特性
CAS番号 |
91147-88-5 |
|---|---|
分子式 |
C20H22O2 |
分子量 |
294.4 g/mol |
IUPAC名 |
1-methyl-4-[4-(4-methylphenoxy)cyclohex-2-en-1-yl]oxybenzene |
InChI |
InChI=1S/C20H22O2/c1-15-3-7-17(8-4-15)21-19-11-13-20(14-12-19)22-18-9-5-16(2)6-10-18/h3-11,13,19-20H,12,14H2,1-2H3 |
InChIキー |
BJLGQAAGEHDVQL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)OC2CCC(C=C2)OC3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2,4-Dibromo-5-[(propan-2-yl)oxy]phenyl}-2-methylbenzamide](/img/structure/B14364354.png)
![2,2,4-Trimethyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14364356.png)
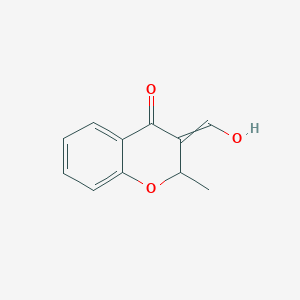
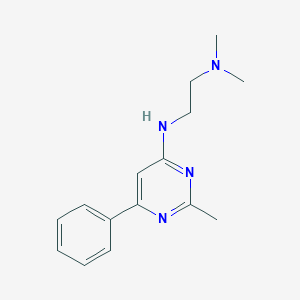
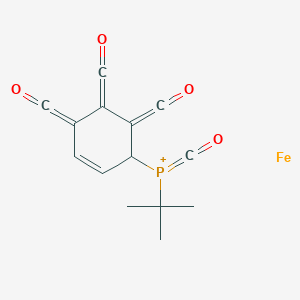
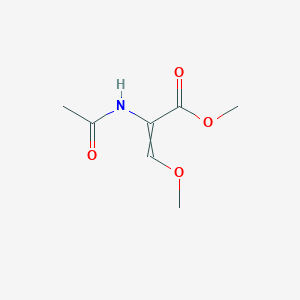
![4-Bromo-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14364402.png)
![5-Ethyl-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14364404.png)
![2-[(Ethylamino)methyl]-3,4-dimethylphenol](/img/structure/B14364412.png)
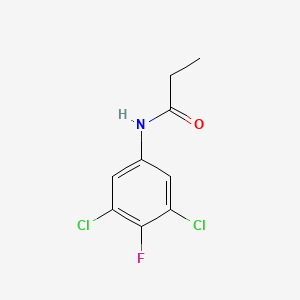
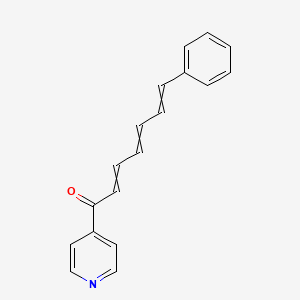
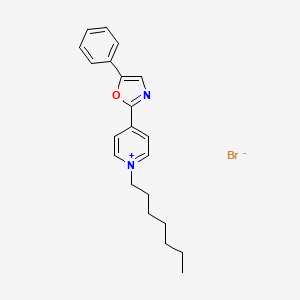
![1,1'-(Propane-2,2-diyl)bis(4-{2-[(prop-1-en-1-yl)oxy]propoxy}benzene)](/img/structure/B14364439.png)
